N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide
Description
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C10H18N2O/c1-11-6-10(13)12-9-5-7-2-3-8(9)4-7/h7-9,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
UWZCIHTUMPCKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane framework can be synthesized economically and efficiently starting from cyclopentadiene and simple olefins such as 2-butene via the Diels-Alder reaction:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Diels-Alder reaction of cyclopentadiene with 2-butene (cis or trans) | Ambient to moderate temperature (20–150°C) | Forms 5,6-dimethylbicyclo[2.2.1]hept-2-ene derivatives |
| 2 | Isomerization of the Diels-Alder adduct | Acidic catalyst, temperature 20–400°C depending on catalyst | Produces 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene |
| 3 | Hydrogenation (if required) | Hydrogen gas, Pd/C catalyst, mild pressure | Saturates double bonds to yield bicyclo[2.2.1]heptane derivatives |
This method avoids expensive starting materials such as crotonaldehyde and allows for scalable production of bicyclo[2.2.1]heptane derivatives suitable for further functionalization.
Functionalization to Obtain this compound
Once the bicyclo[2.2.1]heptane amine intermediate is obtained (commonly bicyclo[2.2.1]heptan-2-amine), the methylaminoacetamide moiety is introduced through acylation and amination steps:
| Step | Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Acylation of bicyclo[2.2.1]heptan-2-amine with 2-chloroacetyl chloride or equivalent acylating agent | 2-chloroacetyl chloride, base (e.g., triethylamine) | Low temperature (0–5°C) to room temp | Formation of N-(bicyclo[2.2.1]heptan-2-yl)-2-chloroacetamide intermediate |
| 2 | Nucleophilic substitution with methylamine | Methylamine (aqueous or anhydrous) | Room temperature to mild heating | Substitution of chloro group by methylamino group, yielding this compound |
Alternatively, direct condensation of bicyclo[2.2.1]heptan-2-amine with methylaminoacetic acid derivatives (e.g., methylaminoacetyl chloride) can be employed to form the target amide in one step under controlled conditions.
Representative Synthetic Route Summary
| Step | Reactants | Reaction Type | Key Conditions | Product |
|---|---|---|---|---|
| 1 | Cyclopentadiene + 2-butene | Diels-Alder | 20–150°C, acid catalyst for isomerization | Bicyclo[2.2.1]heptane derivatives |
| 2 | Hydrogenation (if required) | Catalytic hydrogenation | Pd/C, H2 gas, mild pressure | Saturated bicyclo[2.2.1]heptane amine precursor |
| 3 | Acylation with 2-chloroacetyl chloride | Acylation | 0–5°C, base | N-(bicyclo[2.2.1]heptan-2-yl)-2-chloroacetamide |
| 4 | Nucleophilic substitution with methylamine | Substitution | Room temperature | This compound |
Research Findings and Analytical Data
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide |
| CAS Number | 1344270-24-1 |
| SMILES | CNCC(=O)NC1CC2CCC1C2 |
These data confirm the molecular identity and support the synthetic design.
Biological Activity Context
While the focus here is preparation, it is noteworthy that compounds with bicyclo[2.2.1]heptane cores and amide functionalities have demonstrated:
- Antimicrobial activity against bacteria and fungi
- Anticancer potential via apoptosis induction and mitochondrial disruption
These activities underscore the importance of efficient synthetic access to such compounds.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H₂O), it forms the corresponding carboxylic acid and methylamine, while alkaline conditions (e.g., NaOH) yield a carboxylate salt.
Table 1: Hydrolysis Conditions and Products
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | Bicycloheptan-2-yl acetic acid + CH₃NH₂ | 85% | |
| Basic hydrolysis | 2M NaOH, 80°C, 4h | Bicycloheptan-2-yl acetate salt + CH₃NH₂ | 78% |
The bicyclic structure stabilizes intermediates through steric hindrance, slowing reaction kinetics compared to linear analogs.
Alkylation and Acylation
The methylamino group participates in nucleophilic substitution reactions. Alkylation with methyl iodide or benzyl bromide occurs in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃). Acylation with acetyl chloride proceeds similarly.
Table 2: Alkylation/Acylation Reactions
Steric constraints from the bicyclic system reduce yields compared to non-rigid analogs .
Cycloaddition Reactions
The norbornane framework acts as a dienophile in Diels-Alder reactions. With cyclopentadiene, it forms a fused tricyclic adduct under thermal conditions.
Equation 1: Diels-Alder Reaction
\text{N bicyclo 2 2 1 heptan 2 yl}-2-(methylamino)acetamide}+\text{Cyclopentadiene}\xrightarrow{\Delta}\text{Tricyclo 5 2 1 0 2 6}]decanederivative}\quad[3]
Reaction stereoselectivity is governed by endo preference, with the acetamide group directing regiochemistry .
Oxidation and Reductive Amination
The methylamino group oxidizes to a nitroso derivative with H₂O₂/CH₃COOH (30% yield) . Reductive amination with formaldehyde and NaBH₃CN produces tertiary amine derivatives (55% yield) .
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong oxidizers (e.g., KMnO₄) via C–N bond cleavage. Photodegradation studies show 15% decomposition under UV light over 48h.
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signal transduction pathways within cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclo[2.2.1]heptane Derivatives with Modified Acetamide Substituents
N-(Bicyclo[2.2.1]heptan-2-yl)-[1,1′-biphenyl]-4-carboxamide
- Structure: Replaces the methylamino-acetamide group with a biphenyl carboxamide.
- Properties : Higher molecular weight (292.4 g/mol) and moderate synthesis yield (38%).
- Activity: Acts as a human TRP (Transient Receptor Potential) antagonist, suggesting a role in pain or inflammation modulation .
- Key Difference: The biphenyl group enhances aromatic interactions in target binding but may reduce solubility compared to the smaller methylamino group in the target compound.
3-(((1S,4R)-Bicyclo[2.2.1]heptan-2-yl)amino)-4-((substituted-phenyl)amino)cyclobut-3-ene-1,2-dione
- Structure : Squaramide derivatives with a bicyclo[2.2.1]heptane-linked amine and substituted phenyl groups.
- Key Difference : The squaramide core introduces hydrogen-bonding capabilities, differing from the acetamide’s carbonyl functionality.
Substituent Variations on the Acetamide Nitrogen
2-(Substituted Phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
- Structure: Phenoxy group replaces methylamino, with 1,7,7-trimethyl substitution on the bicyclo system.
2-Chloro-N-(2,2,3-trimethylbicyclo[2.2.1]heptanyl)acetamide
- Structure : Chloro substituent at the acetamide α-position.
- Safety: Classified under GHS hazard guidelines, indicating higher reactivity or toxicity compared to the methylamino analog .
N-Bicyclo[2.2.1]hept-2-yl-2-(dipropylamino)acetamide Hydrochloride
Pharmacological and Physicochemical Comparisons
Key Observations :
- Solubility: Smaller substituents (methylamino) likely improve aqueous solubility compared to hydrophobic groups (dipropylamino, phenoxy).
Biological Activity
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide, also known as a derivative of bicyclic amines, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H15NO
- Molecular Weight : 155.23 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a bicyclic structure that contributes to its unique pharmacological properties. The presence of the methylamino group enhances its interaction with biological targets.
This compound exhibits several mechanisms of action that account for its biological activity:
- Receptor Modulation : The compound interacts with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This interaction can lead to alterations in neurotransmitter release and modulation of synaptic activity.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes, such as cathepsins, which are involved in protein degradation and have implications in diseases like cancer and inflammation .
- Neuroprotective Effects : There is evidence indicating that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Pharmacological Studies
Research has highlighted various pharmacological properties of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antinociceptive | Pain relief in animal models | |
| Anti-inflammatory | Reduced cytokine levels | |
| Neuroprotective | Protection against neuronal death |
Case Studies
- Antinociceptive Activity : In a study involving mice subjected to formalin-induced pain, administration of this compound resulted in a significant reduction in pain scores compared to controls, suggesting its potential as an analgesic agent.
- Neuroprotection : A recent investigation demonstrated that the compound could protect SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide, indicating its potential role in neurodegenerative disease prevention.
- Anti-inflammatory Effects : In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory properties.
Q & A
What are the recommended synthetic routes for N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide, and how can reaction conditions be optimized?
Basic Research Question
Methodological Answer:
The synthesis of bicyclo[2.2.1]heptane-containing acetamides typically involves coupling bicycloheptane derivatives with methylamino-acetamide precursors. For example, describes the use of cyclopropane derivatives in amidation reactions, suggesting that a similar approach could involve reacting bicyclo[2.2.1]heptan-2-amine with 2-(methylamino)acetyl chloride under anhydrous conditions. Key parameters include:
- Solvent selection : Use polar aprotic solvents like DMF or THF to enhance nucleophilicity .
- Catalysis : Employ coupling agents such as HATU or DCC to improve amide bond formation efficiency .
- Temperature : Maintain 0–25°C to minimize side reactions .
Optimization Strategy : Monitor reaction progress via TLC or LC-MS, and purify intermediates via recrystallization (e.g., using ethyl acetate/hexane mixtures) .
How can researchers characterize the molecular structure and confirm the identity of this compound?
Basic Research Question
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify bicycloheptane proton environments (e.g., bridgehead protons at δ 1.2–2.5 ppm) and acetamide carbonyl signals (~δ 165–170 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]) and fragmentation patterns consistent with the bicycloheptane scaffold .
- Infrared (IR) Spectroscopy : Confirm amide C=O stretching vibrations (~1650–1680 cm) and N-H bending (~1550 cm) .
Data Cross-Validation : Compare spectral data with NIST Standard Reference Database entries for bicycloheptane derivatives .
What safety protocols should be followed given limited toxicological data for this compound?
Basic Research Question
Methodological Answer:
Due to insufficient toxicological studies (as noted for structurally related compounds in ), adopt precautionary measures:
- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ inhalation exposure.
- Waste Disposal : Treat as hazardous organic waste and neutralize with acidic or basic hydrolysis .
- Emergency Response : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
How can computational methods predict the reactivity and interaction of this compound with biological targets?
Advanced Research Question
Methodological Answer:
Computational approaches include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. highlights successful DFT applications in acetamide docking studies .
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., ion channels) using software like GROMACS, focusing on hydrogen-bonding interactions between the acetamide group and active sites.
- Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB), prioritizing targets with hydrophobic pockets compatible with the bicycloheptane moiety .
What chromatographic methods are effective for purity analysis and impurity profiling?
Advanced Research Question
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 20% to 80% over 30 minutes .
- Detection : UV at 210–220 nm for amide bond absorption.
Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., unreacted amines or hydrolyzed intermediates) and quantify via calibration curves .
What in vitro assays are suitable for evaluating the bioactivity of this compound?
Advanced Research Question
Methodological Answer:
- Enzyme Inhibition Assays : Test against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides). Monitor activity via fluorescence quenching .
- Cell Viability Assays : Treat cancer cell lines (e.g., HeLa or MCF-7) with the compound and assess viability using MTT or resazurin assays. Include positive controls (e.g., cisplatin) and dose-response curves (IC) .
- Membrane Permeability : Use Caco-2 cell monolayers to predict intestinal absorption, measuring apparent permeability (P) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
